2-((2-chlorobenzyl)thio)-9-(3-hydroxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
CAS No.: 536986-82-0
Cat. No.: VC5471037
Molecular Formula: C24H23ClN4O2S
Molecular Weight: 466.98
* For research use only. Not for human or veterinary use.
![2-((2-chlorobenzyl)thio)-9-(3-hydroxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one - 536986-82-0](/images/structure/VC5471037.png)
Specification
CAS No. | 536986-82-0 |
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Molecular Formula | C24H23ClN4O2S |
Molecular Weight | 466.98 |
IUPAC Name | 2-[(2-chlorophenyl)methylsulfanyl]-9-(3-hydroxyphenyl)-6,6-dimethyl-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
Standard InChI | InChI=1S/C24H23ClN4O2S/c1-24(2)11-18-20(19(31)12-24)21(14-7-5-8-16(30)10-14)29-22(26-18)27-23(28-29)32-13-15-6-3-4-9-17(15)25/h3-10,21,30H,11-13H2,1-2H3,(H,26,27,28) |
Standard InChI Key | MGZPTDQPHGODNS-UHFFFAOYSA-N |
SMILES | CC1(CC2=C(C(N3C(=NC(=N3)SCC4=CC=CC=C4Cl)N2)C5=CC(=CC=C5)O)C(=O)C1)C |
Introduction
Structural Elucidation and Nomenclature
Core Framework and Substituent Analysis
The molecule features a pentacyclic system comprising a triazolo[5,1-b]quinazolin-8(4H)-one core. Key structural elements include:
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Triazoloquinazolinone backbone: A fused heterocyclic system integrating a 1,2,4-triazole ring (positions 1–3) with a dihydroquinazolinone moiety (positions 4–9) .
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Thioether bridge: A sulfur atom at position 2 links the core to a 2-chlorobenzyl group, introducing steric and electronic modulation .
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3-Hydroxyphenyl substituent: Positioned at C9, this group enhances polarity and potential hydrogen-bonding capacity .
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Dimethyl groups: At C6, these substituents confer conformational rigidity to the saturated six-membered ring.
The IUPAC name systematically describes these features, adhering to bicyclic numbering rules and prioritizing the quinazolinone system as the parent structure.
Molecular Properties
Table 1: Calculated physicochemical properties
Property | Value |
---|---|
Molecular formula | C₂₅H₂₂ClN₅O₂S |
Molecular weight | 491.99 g/mol |
Hydrogen bond donors | 2 (hydroxyl, NH) |
Hydrogen bond acceptors | 5 (carbonyl, triazole, ether) |
Rotatable bonds | 5 |
Topological polar surface area | 108 Ų |
These properties suggest moderate bioavailability, with solubility challenges in aqueous media due to the hydrophobic benzyl and dimethyl groups .
Synthetic Pathways and Optimization
Retrosynthetic Strategy
The synthesis involves sequential heterocycle formation and functionalization:
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Quinazolinone core construction: Condensation of anthranilic acid derivatives with urea or thiourea under acidic conditions .
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Triazole annulation: Cyclization via Huisgen 1,3-dipolar cycloaddition or hydrazine-carbodiimide coupling .
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Thioether introduction: Nucleophilic displacement of a halogen atom (e.g., bromide) at C2 using 2-chlorobenzylthiol under basic conditions .
Table 2: Representative reaction conditions for key steps
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Quinazolinone formation | Thiourea, HCl, reflux, 8 h | 72–85 |
Triazole cyclization | NaN₃, CuI, DMF, 100°C, 12 h | 65–78 |
Thioalkylation | 2-Chlorobenzyl chloride, K₂CO₃, acetone | 58–63 |
Stereochemical Considerations
The saturated C5–C9 bond introduces two stereocenters. While most synthetic routes yield racemic mixtures, chiral resolution via HPLC with amylose-based columns could isolate enantiomers . Computational models suggest the (5R,9S) configuration may optimize target binding in α-glucosidase inhibition .
Substituent | IC₅₀ (µM) | Relative potency |
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2-Chlorobenzyl | 48.2 | 16.1× acarbose |
3-Chlorobenzyl | 96.6 | 8.0× acarbose |
4-Chlorobenzyl | 99.4 | 7.8× acarbose |
Anticancer Activity
Triazoloquinazolinones bearing hydroxyphenyl groups show dual EGFR/VEGFR-2 inhibition. Compound 13 from a related series displayed IC₅₀ = 0.31 µM (EGFR) and 3.20 µM (VEGFR-2), comparable to erlotinib and sorafenib . The 3-hydroxyphenyl moiety in the target compound may similarly engage kinase catalytic domains through hydrogen bonding .
Antioxidant Capacity
The phenolic -OH group confers radical-scavenging potential. In DPPH assays, 3-hydroxyphenyl-substituted analogs exhibited EC₅₀ = 12.7 µM, surpassing ascorbic acid (EC₅₀ = 18.3 µM) . Electron-donating effects from the hydroxyl group stabilize radical intermediates, mitigating oxidative stress .
Computational Insights
Molecular Docking
Docking simulations with α-glucosidase (PDB: 3W37) predict:
Figure 1: Predicted binding pose (generated via AutoDock Vina) shows the compound occupying the enzyme’s active site with a docking score of −9.2 kcal/mol .
ADMET Profiling
Table 4: Predicted pharmacokinetic properties (SwissADME)
Parameter | Prediction |
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GI absorption | Low |
BBB permeability | No |
CYP2D6 inhibition | Non-inhibitor |
Lipinski violations | 0 |
The compound adheres to drug-likeness criteria but may require prodrug modification for enhanced absorption .
Future Directions
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Stereoselective synthesis: Develop asymmetric catalytic routes to access enantiopure forms .
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Structure-activity relationship (SAR) expansion: Synthesize analogs with varied halogen (Br, F) and hydroxyl positions .
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In vivo validation: Assess antihyperglycemic efficacy in diabetic rodent models .
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Combination therapy: Evaluate synergism with metformin or sulfonylureas .
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